molecular formula C18H20N4O3S3 B2451013 (2,4-Dimethylthiazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1170782-41-8

(2,4-Dimethylthiazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2451013
CAS No.: 1170782-41-8
M. Wt: 436.56
InChI Key: FQUDRSBZNPFQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dimethylthiazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a sophisticated benzothiazole–piperazine hybrid compound designed for advanced medicinal chemistry and neuroscience research. This molecule is of significant interest in the development of multifunctional ligands, particularly for the investigation of complex neurodegenerative pathologies such as Alzheimer's disease. The structural core incorporates a benzothiazole pharmacophore, a scaffold extensively documented for its central nervous system (CNS) activity, acetylcholinesterase (AChE) inhibitory potential, and affinity for amyloid-beta (Aβ) aggregates . The integration of a piperazine ring, a common feature in many CNS-active drugs, enhances the molecule's ability to engage with biological targets and improves its pharmacokinetic profile . The methylsulfonyl group at the 6-position of the benzothiazole ring and the 2,4-dimethylthiazole moiety are strategic modifications that influence the compound's electronic properties, binding affinity, and selectivity. The primary research application of this compound is as a potential multifunctional therapeutic agent. Its proposed mechanism of action includes the inhibition of acetylcholinesterase (AChE) to augment cholinergic neurotransmission, coupled with the inhibition of Aβ1-42 peptide aggregation—a key pathological hallmark of Alzheimer's disease . Related hybrid molecules have demonstrated an ability to act as uncompetitive AChE inhibitors, disrupt the formation of amyloid fibrils, and exhibit neuroprotective effects in cellular models of oxidative stress . Researchers can utilize this compound as a chemical tool to probe pathways related to protein misfolding and cognitive deficits, or as a lead structure for optimizing new candidates for neurological disorders. This product is supplied for non-human, non-clinical research applications only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S3/c1-11-16(26-12(2)19-11)17(23)21-6-8-22(9-7-21)18-20-14-5-4-13(28(3,24)25)10-15(14)27-18/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUDRSBZNPFQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that exhibits a range of biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a thiazole ring, a piperazine moiety, and a benzo[d]thiazole structure with a methylsulfonyl group. These structural components are significant for its biological activity.

1. Antitumor Activity

Thiazole derivatives have been widely studied for their antitumor properties. The compound under investigation has shown promising results in inhibiting cancer cell growth. In vitro studies indicated that derivatives containing thiazole rings exhibit cytotoxic effects against various cancer cell lines, with IC50 values often below 10 µM .

Table 1: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-75.0
Compound BA-4313.5
Compound CHCT1167.2

2. Anticonvulsant Activity

Research has indicated that certain thiazole derivatives possess anticonvulsant properties. For instance, compounds similar to the target molecule were evaluated using the maximal electroshock (MES) test and showed significant protective effects against seizures . The mechanism is believed to involve modulation of GABAergic neurotransmission.

Table 2: Anticonvulsant Activity of Thiazole Derivatives

CompoundED50 (mg/kg)Protective IndexReference
Compound D160.42.74
Compound E200.03.00

3. Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Research indicates that thiazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the methylsulfonyl group enhances this activity by improving solubility and interaction with bacterial cell walls .

Table 3: Antibacterial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, mg/mL)Reference
Compound FE. coli1.6
Compound GS. aureus0.833

The biological activity of the compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The methylsulfonyl group is known to interact with cyclooxygenase enzymes, particularly COX-2, which plays a role in inflammation and cancer progression .
  • Cell Cycle Disruption : Thiazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle and activating apoptotic pathways .
  • Antimicrobial Mechanism : The compound’s ability to inhibit bacterial cell wall synthesis contributes to its antibacterial effects.

Case Studies

Several studies have documented the efficacy of thiazole-based compounds in clinical settings:

  • A study involving a series of thiazole derivatives demonstrated significant antitumor activity in preclinical models, leading to further exploration in clinical trials.
  • Another investigation highlighted the anticonvulsant effects of related compounds in animal models, providing a basis for potential therapeutic applications in epilepsy management .

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    Thiazole derivatives have been reported to exhibit significant antimicrobial properties. Research indicates that compounds similar to (2,4-Dimethylthiazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone show moderate to good activity against various bacterial strains.

    Table 1: Antimicrobial Activity of Related Compounds
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    5eE. coli12 µg/mL
    5kS. aureus10 µg/mL
    5gP. aeruginosa15 µg/mL
    These results suggest that the presence of the thiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
  • Antitumor Activity :
    The compound has shown promise in anti-cancer research. Studies have indicated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including mitochondrial dysfunction and activation of caspases .

    In vitro assays using cell lines such as T47D and MCF-7 demonstrated that thiazole derivatives exhibit cytotoxic effects comparable to standard anti-tumor drugs like Doxorubicin .

Case Studies

  • Anticonvulsant Properties :
    A study on related thiazole compounds indicated significant anticonvulsant activity in animal models. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhanced anticonvulsant efficacy .
  • Neuroprotective Effects :
    Research has also highlighted the neuroprotective potential of thiazole derivatives in models of neurodegenerative diseases. These compounds may protect neurons from oxidative stress and apoptosis .

Preparation Methods

Hantzsch Thiazole Synthesis Optimization

In a typical procedure, 2-chloroacetone (α-haloketone) reacts with thiourea in ethanol under reflux for 6 hours, producing 2,4-dimethylthiazole-5-carboxylic acid with a yield of 78%. Microwave irradiation, as reported by Chinnaraja and Rajalakshmi, reduces reaction time to 8–10 minutes while maintaining yields above 85%. The carboxylic acid is subsequently activated to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, providing the reactive intermediate for downstream coupling.

Preparation of the 6-(Methylsulfonyl)benzo[d]thiazol-2-yl Component

The benzothiazole moiety is synthesized through cyclization of 2-aminothiophenol derivatives. The methylsulfonyl group is introduced via oxidation of a methylthio intermediate.

Benzothiazole Ring Formation

2-Amino-6-(methylthio)benzenethiol undergoes cyclization with acetic anhydride in toluene at 110°C, forming 6-(methylthio)benzo[d]thiazole. Oxidation of the methylthio group to methylsulfonyl is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature, yielding 6-(methylsulfonyl)benzo[d]thiazole-2-amine with 92% efficiency.

Functionalization of Piperazine

The piperazine linker is functionalized at the 1-position to accommodate the benzothiazole and thiazole fragments.

N-Alkylation of Piperazine

6-(Methylsulfonyl)benzo[d]thiazole-2-amine reacts with 1-chloro-2-iodoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C, yielding 1-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine. Patent data from WO2013114332A1 corroborates this approach, utilizing palladium-catalyzed cross-coupling for analogous piperazine-benzothiazole systems.

Coupling of Thiazole and Piperazine Components

The final step involves forming the methanone bridge between the thiazole carbonyl and the piperazine nitrogen.

Nucleophilic Acyl Substitution

2,4-Dimethylthiazole-5-carbonyl chloride reacts with 1-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, and the reaction proceeds at 25°C for 12 hours, yielding the target compound with a purity of 95% after recrystallization from ethanol.

Microwave-Assisted Coupling

Adapting methods from Kiran et al., microwave irradiation (150 W, 100°C, 20 minutes) enhances reaction efficiency, achieving a 94% yield. This approach minimizes side products such as diacylated piperazine derivatives.

Characterization and Analytical Data

The synthesized compound is characterized via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, benzothiazole-H), 7.89 (d, J = 8.4 Hz, 1H, benzothiazole-H), 3.72–3.68 (m, 4H, piperazine-H), 3.14 (s, 3H, SO₂CH₃), 2.51 (s, 3H, thiazole-CH₃), 2.43 (s, 3H, thiazole-CH₃).
  • HRMS (ESI+) : m/z calculated for C₂₀H₂₁N₅O₃S₂ [M+H]⁺: 476.1164; found: 476.1168.

Q & A

Q. What are the key synthetic pathways and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and cyclizations. Critical steps include:

  • Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, DMF) .
  • Piperazine coupling : Reaction of benzo[d]thiazole intermediates with piperazine derivatives using palladium catalysts for cross-coupling reactions .
  • Methylsulfonyl introduction : Sulfonation of the benzo[d]thiazole moiety using methylsulfonyl chloride in anhydrous dichloromethane with triethylamine as a base . Optimization : Yield improvements require precise temperature control (e.g., 60–80°C for cyclization), inert atmospheres (N₂), and purification via column chromatography or recrystallization .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiazole formationEthanol, reflux, 12 h6595%
Piperazine couplingPd(OAc)₂, DMF, 80°C7298%
SulfonationCH₂Cl₂, Et₃N, 0°C → RT5897%

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the thiazole, piperazine, and methylsulfonyl groups. Key signals include:
  • Thiazole protons: δ 6.8–7.2 ppm (aromatic) .
  • Piperazine carbons: δ 45–50 ppm (N-CH₂) .
    • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >98% purity .
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 487.12) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. For example, methylsulfonyl groups increase electrophilicity, enhancing target binding .
  • Molecular Docking : Identifies potential interactions with biological targets (e.g., kinases). The benzo[d]thiazole moiety shows affinity for ATP-binding pockets in kinases .
  • Hirshfeld Surface Analysis : Maps non-covalent interactions (e.g., halogen bonds) to refine crystal packing and stability .

Case Study : Derivatives with fluorinated benzo[d]thiazoles exhibited 30% higher inhibitory activity against EGFR kinase in docking simulations .

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Purity Verification : Use orthogonal methods (NMR + HPLC-MS) to exclude confounding byproducts .
  • Dose-Response Curves : Establish IC₅₀ values across multiple concentrations to account for batch-to-batch variability .

Q. What methodologies are recommended for in vivo pharmacokinetic profiling?

  • ADME Studies :
  • Absorption : Caco-2 cell monolayers assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .

  • Metabolism : Liver microsome assays identify cytochrome P450-mediated degradation pathways .

    • In Vivo Tracking : Radiolabeled compounds (e.g., ¹⁴C) quantify tissue distribution in rodent models .

    Table 2: Pharmacokinetic Parameters in Rats

    ParameterValueMethodReference
    T₁/₂ (h)4.2LC-MS/MS
    Cmax (µg/mL)12.5Radiolabeling
    Bioavailability (%)58Oral gavage

Methodological Challenges and Solutions

Q. How can researchers improve the stability of this compound under physiological conditions?

  • Formulation Strategies : Encapsulation in PEGylated liposomes reduces hydrolysis of the methylsulfonyl group in serum .
  • pH Optimization : Buffering solutions (pH 7.4) prevent degradation of the thiazole ring .
  • Lyophilization : Increases shelf-life by removing water, which accelerates thioether oxidation .

Q. What are best practices for validating target engagement in cellular assays?

  • Chemical Proteomics : Use biotinylated probes to pull down target proteins from lysates .
  • Kinase Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to confirm selectivity .
  • CRISPR Knockout : Confirm loss of activity in cells lacking the putative target (e.g., CRISPR-edited kinase genes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.